1-(3,5-dimethoxybenzyl)-4-(1-naphthylmethyl)piperazine
Overview
Description
1-(3,5-dimethoxybenzyl)-4-(1-naphthylmethyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a 3,5-dimethoxybenzyl group and a 1-naphthylmethyl group attached to the nitrogen atoms of the piperazine ring. Piperazine derivatives are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-dimethoxybenzyl)-4-(1-naphthylmethyl)piperazine typically involves the reaction of 1-naphthylmethyl chloride with 1-(3,5-dimethoxybenzyl)piperazine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified using column chromatography or recrystallization techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification methods such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-dimethoxybenzyl)-4-(1-naphthylmethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides, thiols, or other substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,5-dimethoxybenzyl)-4-(1-naphthylmethyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-dimethoxybenzyl)-4-(1-naphthylmethyl)piperazine
- 1-(3,5-dimethoxybenzyl)-4-(2-naphthylmethyl)piperazine
- 1-(3,5-dimethoxybenzyl)-4-(1-phenylmethyl)piperazine
Uniqueness
1-(3,5-dimethoxybenzyl)-4-(1-naphthylmethyl)piperazine is unique due to the specific combination of the 3,5-dimethoxybenzyl and 1-naphthylmethyl groups. This unique structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[(3,5-dimethoxyphenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O2/c1-27-22-14-19(15-23(16-22)28-2)17-25-10-12-26(13-11-25)18-21-8-5-7-20-6-3-4-9-24(20)21/h3-9,14-16H,10-13,17-18H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRYYTWQEFWPJAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CN2CCN(CC2)CC3=CC=CC4=CC=CC=C43)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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